molecular formula C16H26O B8279188 2-Benzyl-1-nonanol

2-Benzyl-1-nonanol

Cat. No.: B8279188
M. Wt: 234.38 g/mol
InChI Key: CXWCLDITKQALFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Branched Alcohols in Synthetic Chemistry

Alcohols are a fundamental class of organic compounds, characterized by the presence of a hydroxyl (-OH) group attached to a saturated carbon atom. solubilityofthings.comnumberanalytics.comnumberanalytics.com Their utility in organic chemistry stems from their versatile reactivity, ability to act as solvents, and presence in numerous biological and industrial processes. solubilityofthings.com Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. numberanalytics.comnumberanalytics.com This classification influences their reactivity and the types of reactions they can undergo. numberanalytics.com

Branched-chain alcohols, a specific subset of alcohols, possess unique properties compared to their straight-chain counterparts. Branching in the carbon chain affects physical properties such as boiling point and solubility. numberanalytics.comnumberanalytics.com Generally, branching lowers the boiling point compared to a straight-chain alcohol of similar molecular weight because it reduces the surface area available for intermolecular London dispersion forces. numberanalytics.com

In the context of synthetic chemistry, branched alcohols are valuable intermediates and building blocks. They are utilized in the synthesis of a wide array of more complex molecules. researchgate.net For instance, branched-chain higher alcohols (BCHAs) like isobutanol and 2-methyl-1-butanol (B89646) have gained attention as potential biofuels due to their higher energy density and lower hygroscopicity compared to ethanol (B145695). researchgate.net The synthesis of specifically structured branched alcohols is a key step in creating molecules for pharmaceuticals, agrochemicals, and materials science. solubilityofthings.com The hydroxyl group of these alcohols can undergo numerous transformations, including oxidation to aldehydes and ketones, esterification with carboxylic acids, and conversion to alkyl halides, making them versatile precursors in multi-step syntheses. solubilityofthings.comfiveable.memsu.edu

Table 1: Comparison of General Properties of Straight-Chain vs. Branched-Chain Alcohols

PropertyStraight-Chain AlcoholsBranched-Chain AlcoholsInfluence of Structure
Boiling Point Generally higher for a given molecular weight.Generally lower for a given molecular weight.Increased branching reduces surface area, weakening intermolecular forces. numberanalytics.com
Energy Density Lower (e.g., Ethanol).Higher (e.g., Isobutanol).Branching can lead to more efficient combustion. researchgate.net
Reactivity Reactivity of the -OH group is influenced by steric hindrance.Steric hindrance around the -OH group can be higher, affecting reaction rates.The position and size of branches dictate the accessibility of the reactive center.
Applications Solvents, fuels, chemical intermediates. solubilityofthings.comnumberanalytics.comFuel additives, solvents, precursors for specialty chemicals and plasticizers. researchgate.netwikipedia.orgThe specific structure determines the suitability for a particular application.

Overview of the Benzyl (B1604629) Moiety in Organic Synthesis

The benzyl group is a common substituent in organic chemistry, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group (-CH₂-). wikipedia.org This structure is distinct from the phenyl group, which is a benzene ring directly attached to a substituent. usc.eduusc.edu The presence of the methylene bridge in the benzyl group imparts unique reactivity. usc.eduusc.edu

One of the most significant roles of the benzyl group in organic synthesis is as a protecting group, particularly for alcohols and amines. wikipedia.orgusc.eduresearchgate.net An alcohol's acidic proton can be replaced by a benzyl group to form a benzyl ether. This transformation renders the hydroxyl group unreactive under many conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the alcohol functionality. researchgate.net The benzyl group is considered robust but can be removed under relatively specific conditions, most commonly through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), to regenerate the original alcohol. wikipedia.orgresearchgate.net

The reactivity of the benzylic position—the carbon atom attached to the benzene ring—is another key feature. This position is susceptible to oxidation and other functionalization reactions. usc.edu The stability of benzylic carbocations, radicals, and anions, due to resonance with the aromatic ring, facilitates a variety of chemical transformations. wikipedia.org This enhanced reactivity, compared to a simple alkyl or phenyl group, makes the benzyl moiety a versatile tool for molecular modification. usc.eduusc.edu

Table 2: Characteristics of the Benzyl Group in Synthesis

FeatureDescription
Structure A phenyl group attached to a methylene bridge (C₆H₅CH₂-). wikipedia.org
Primary Use Protecting group for alcohols and amines, forming benzyl ethers and benzylamines. wikipedia.orgusc.edu
Installation Reaction of an alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. wikipedia.org
Removal (Deprotection) Typically achieved by catalytic hydrogenolysis (H₂/Pd). researchgate.net
Reactivity The benzylic carbon offers a site for functionalization, such as oxidation. usc.edu

Research Trajectories for 2-Benzyl-1-nonanol within Modern Synthetic Strategies

Research involving this compound explores its synthesis, properties, and potential applications, leveraging modern synthetic methods.

A documented synthesis of this compound involves a two-step process. prepchem.com First, α-heptylcinnamaldehyde is prepared through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and nonanal (B32974). prepchem.com Subsequently, this intermediate aldehyde is reduced to the primary alcohol, this compound, via hydrogenation. prepchem.com

Table 3: Synthesis of this compound

StepReactionReactantsProduct
1 Aldol CondensationBenzaldehyde, Nonanal, NaOHα-Heptylcinnamaldehyde prepchem.com
2 Hydrogenationα-Heptylcinnamaldehyde, H₂This compound prepchem.com

Modern organic synthesis offers a variety of other potential routes to access this and related branched alcohols. Retrosynthetic analysis suggests that the carbon-carbon bond between the benzyl group and the nonanol backbone could be formed using several established methods. For example, a Grignard reaction between a benzylmagnesium halide and nonanal would yield a secondary alcohol, which would require further steps to obtain the target primary alcohol. Alternatively, a Grignard reaction involving an appropriate nine-carbon organometallic reagent and phenylacetaldehyde (B1677652) could be envisioned. fiveable.me Transition metal-catalyzed cross-coupling reactions represent another powerful tool for constructing the C-C bond. fiveable.mersc.org

Future research on this compound could proceed in several directions. One area of interest is the synthesis and evaluation of its enantiomers, as the carbon at position 2 is a chiral center. The olfactory properties of optically active this compound have been a subject of study, indicating potential applications in the fragrance industry. molaid.com Furthermore, structurally related compounds, such as benzyloxyalkanols, have demonstrated nematicidal activity. mdpi.com This suggests that this compound and its derivatives could be investigated for their biological activities, potentially leading to the development of new agrochemicals or pharmaceuticals. The exploration of novel catalytic methods, including biocatalysis, for the efficient and stereoselective synthesis of this compound also represents a promising research avenue. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-benzylnonan-1-ol

InChI

InChI=1S/C16H26O/c1-2-3-4-5-7-12-16(14-17)13-15-10-8-6-9-11-15/h6,8-11,16-17H,2-5,7,12-14H2,1H3

InChI Key

CXWCLDITKQALFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC1=CC=CC=C1)CO

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Benzyl 1 Nonanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 2-benzyl-1-nonanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. wikipedia.org

The selective oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the more stable carboxylic acid. chemguide.co.uk This is typically achieved by using milder oxidizing agents and often by performing the reaction in the absence of water, which prevents the formation of the aldehyde hydrate (B1144303) intermediate necessary for further oxidation. wikipedia.org

A variety of modern, selective methods are available for this transformation. Reagents based on the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are particularly effective. For instance, systems like TEMPO/Oxone or TEMPO combined with sodium hypochlorite (B82951) (NaOCl) can selectively oxidize primary alcohols. cmu.edusci-hub.se Research on the oxidation of 1-nonanol, a structurally similar aliphatic alcohol, showed a 67% yield of the corresponding aldehyde, nonanal (B32974), using a TEMPO/Oxone system. cmu.edu Another study demonstrated that using NaOCl with a catalytic amount of a nitroxyl (B88944) radical and potassium bromide could achieve a 95% conversion of 1-nonanol to nonanal in minutes at 0 °C. mdma.ch While benzylic alcohols are often more reactive, these methods are generally applicable to non-activated aliphatic alcohols like this compound. beilstein-journals.org

Other common reagents for this selective oxidation include Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP), which are known for their mildness and high yields in converting primary alcohols to aldehydes without significant over-oxidation. libretexts.orglibretexts.org

Table 1: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes
Reagent/SystemTypical ConditionsReference
Pyridinium Chlorochromate (PCC)Anhydrous solvent (e.g., Dichloromethane) libretexts.orgchemistrysteps.com
Dess-Martin Periodinane (DMP)Dichloromethane, Room temperature libretexts.org
TEMPO/Sodium Hypochlorite (NaOCl)Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C, catalytic KBr mdma.ch
TEMPO/OxoneDichloromethane, catalytic Tetrabutylammonium bromide cmu.edu

To achieve the full oxidation of this compound to its corresponding carboxylic acid, 2-benzylnonanoic acid, stronger oxidizing agents and more vigorous conditions are required. chemguide.co.uk This process proceeds through the intermediate aldehyde, which, in the presence of water, forms a hydrate that can be further oxidized. wikipedia.orgmasterorganicchemistry.com

Classic reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution or chromic acid (H₂CrO₄). wikipedia.orglibretexts.org Chromic acid, often referred to as the Jones reagent, is typically prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. libretexts.org The reaction often involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk

More contemporary and environmentally conscious methods have also been developed. These include catalytic systems such as using iron nitrate (B79036) (Fe(NO₃)₃) and TEMPO with oxygen or air as the ultimate oxidant, or using catalytic amounts of CrO₃ with periodic acid (H₅IO₆) as a co-oxidant. organic-chemistry.org

Table 2: Reagents for Oxidation of Primary Alcohols to Carboxylic Acids
Reagent/SystemTypical ConditionsReference
Potassium Permanganate (KMnO₄)Aqueous alkaline solution, heat wikipedia.org
Jones Reagent (CrO₃/H₂SO₄/acetone)Aqueous acetone masterorganicchemistry.com
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous acid, heat under reflux chemguide.co.uk
Fe(NO₃)₃ / TEMPO / O₂Room temperature organic-chemistry.org

The mechanism for the oxidation of alcohols is closely related to an E2 elimination reaction. libretexts.orgmasterorganicchemistry.com The process generally begins with the alcohol's oxygen atom attacking the oxidant (e.g., chromium in chromic acid) to form an intermediate, such as a chromate (B82759) ester. chemistrysteps.com This step converts the hydroxyl group into a good leaving group.

Subsequently, a base (which can be water or another species in the mixture) removes a proton from the carbon atom bearing the oxygen (the α-carbon). This deprotonation facilitates the elimination of the leaving group and the formation of a carbon-oxygen double bond, yielding the aldehyde or ketone. chemistrysteps.commasterorganicchemistry.com For a primary alcohol like this compound, this produces the aldehyde 2-benzylnonanal.

For the reaction to proceed to the carboxylic acid, the initially formed aldehyde must react with water to form an aldehyde hydrate, a geminal diol (R-CH(OH)₂). wikipedia.org This hydrate possesses the necessary hydroxyl group that can then be oxidized by the same mechanism as the initial alcohol, leading to the formation of the carboxylic acid. chemistrysteps.commasterorganicchemistry.com This two-step sequence explains why anhydrous conditions are crucial for stopping the oxidation at the aldehyde stage. wikipedia.orgmasterorganicchemistry.com

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of ethers and esters. These reactions are often used to install protecting groups, which temporarily block the reactivity of the alcohol while other chemical transformations are carried out on different parts of the molecule.

Ethers can be synthesized from this compound through several methods. A classic and widely used approach is the Williamson ether synthesis. organic-chemistry.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., benzyl (B1604629) bromide) in an Sₙ2 reaction to form the desired ether. organic-chemistry.org

R-OH + NaH → R-O⁻Na⁺
R-O⁻Na⁺ + R'-Br → R-O-R' + NaBr

To form a benzyl ether of this compound, the alcohol would be treated with NaH followed by benzyl bromide.

Alternative, milder methods have been developed to avoid the use of strongly basic conditions. For instance, alcohols can be converted into benzyl ethers under neutral conditions by warming with 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.orgorgsyn.org Catalytic methods using transition metals or zeolites have also been reported for the dehydrative etherification of alcohols. core.ac.ukgoogle.com An iron-catalyzed method has been shown to be effective for the etherification of both primary and secondary alcohols. acs.org

The hydroxyl group of this compound can be readily converted into an ester. Esterification serves not only as a method for synthesizing new compounds but also as a common strategy for protecting the alcohol functionality. slideshare.net Esters are generally stable under neutral and acidic conditions but can be easily cleaved (deprotected) by base-catalyzed hydrolysis.

A straightforward method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, for protecting group purposes, it is more common to react the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetic anhydride would yield 2-benzyl-1-nonyl acetate (B1210297).

Benzyl esters are a prominent class of protecting groups for carboxylic acids, and the reverse reaction, the formation of esters from alcohols, follows similar principles of activating either the alcohol or the carboxylic acid. organic-chemistry.orggcwgandhinagar.com The choice of protecting group is critical in multi-step synthesis and is based on its stability to various reaction conditions and the ease of its selective removal. wiley-vch.de Besides esters, other common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and other ether linkages like the benzyl ether mentioned previously. slideshare.net

Reactions Involving the Aromatic Benzyl Moiety

The chemical reactivity of the aromatic benzyl moiety in this compound is principally characterized by the reactions of the benzene (B151609) ring and the benzylic carbon—the carbon atom connecting the phenyl group to the nonyl chain. The benzene ring's high electron density makes it susceptible to attack by electrophiles, while the adjacent alkyl group influences the position of this attack. The benzylic position itself exhibits enhanced reactivity due to the stabilization of intermediates by the aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution

The most common reactions involving the benzene ring are electrophilic aromatic substitution (EAS) reactions. libretexts.orgsavemyexams.com In this compound, the substituent attached to the ring is an alkyl group (-CH2CH(C7H15)CH2OH). Alkyl groups are electron-donating, which activates the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org This activating group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) carbons of the benzene ring. libretexts.org

Key electrophilic aromatic substitution reactions applicable to the benzyl moiety of this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is achieved by treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.compressbooks.pub The reaction yields a mixture of ortho- and para-nitro substituted products.

Halogenation: A halogen atom, such as bromine or chlorine, can be substituted onto the ring. This reaction typically requires a Lewis acid catalyst, like iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. savemyexams.compressbooks.pub The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the activated benzene ring.

Sulfonation: This reversible reaction involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.compressbooks.pub The electrophile is believed to be HSO₃⁺ or SO₃ itself.

Friedel-Crafts Reactions: These reactions involve the substitution of an alkyl (alkylation) or acyl (acylation) group. libretexts.org

Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation because the newly added alkyl group further activates the ring. libretexts.org

Acylation: An acyl group (R-C=O) is introduced using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally preferred over alkylation as the resulting ketone is less reactive than the starting material, preventing further substitutions. libretexts.org The acyl group can later be reduced to an alkyl group if desired. masterorganicchemistry.com

The following table summarizes the primary electrophilic aromatic substitution reactions for this compound.

Reaction TypeReagentsElectrophileMajor Products
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)2-(2-Nitrobenzyl)-1-nonanol and 2-(4-Nitrobenzyl)-1-nonanol
BrominationBr₂, FeBr₃Br⁺ (Bromonium ion)2-(2-Bromobenzyl)-1-nonanol and 2-(4-Bromobenzyl)-1-nonanol
SulfonationSO₃, H₂SO₄HSO₃⁺ or SO₃2-(2-Sulfobenzyl)-1-nonanol and 2-(4-Sulfobenzyl)-1-nonanol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)2-(4-Acylbenzyl)-1-nonanol (para product typically predominates)

Hydrogenation

The aromatic ring of the benzyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation eliminates the aromaticity and saturates the ring with hydrogen. The reaction is typically carried out under hydrogen gas (H₂) pressure in the presence of a metal catalyst. organic-chemistry.orguwindsor.ca

TransformationReagents & ConditionsProduct
Ring HydrogenationH₂, Metal Catalyst (e.g., Pd, Pt, Ni), High Pressure2-(Cyclohexylmethyl)-1-nonanol

This reaction is a hydrodeoxygenation (HDO) process that selectively cleaves C-OH bonds while leaving the aromatic functionality intact under specific catalytic conditions. rsc.org However, complete saturation of the aromatic ring is a common transformation under standard hydrogenation conditions used for reducing aromatic systems. organic-chemistry.orguwindsor.ca

Oxidation

The benzylic position—the CH₂ group directly attached to the benzene ring—is particularly susceptible to oxidation due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. wikipedia.org While the primary alcohol of this compound can also be oxidized, reactions targeting the benzyl moiety focus on this benzylic carbon.

Various oxidizing systems can be employed. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or certain catalytic systems can oxidize the benzylic carbon. The oxidation of the benzylic CH₂ group in this compound would lead to the formation of a ketone.

Reaction TypeTypical ReagentsProduct
Benzylic OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)2-(Benzoyl)-1-nonanol

The selective oxidation of benzylic alcohols to the corresponding carbonyl compounds is a significant transformation in organic synthesis. mdma.chasianpubs.orgrsc.org While this compound is not a benzylic alcohol in the strictest sense (the -OH is not on the benzylic carbon), the reactivity principles of the benzylic position apply. Photocatalytic methods using air as the oxidant have also been developed for the oxidation of benzylic positions, representing a greener alternative. rsc.org

Catalysis in the Chemical Transformations of 2 Benzyl 1 Nonanol

Homogeneous Catalysis for Synthesis and Derivatization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the synthesis and modification of 2-benzyl-1-nonanol. These systems often exhibit high activity and selectivity due to the well-defined nature of the catalytic species.

For the synthesis of this compound and related structures, transition metal complexes are frequently employed. For instance, ruthenium-based catalysts have demonstrated effectiveness in the Guerbet reaction, which can be adapted to produce higher alcohols like this compound from smaller alcohol precursors. cardiff.ac.uk The mechanism involves a series of steps including dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation, all facilitated by the soluble metal catalyst.

In the derivatization of this compound, particularly through oxidation to the corresponding aldehyde or carboxylic acid, homogeneous catalysts are also pivotal. A system comprising manganese(II) acetate (B1210297) and tert-butylhydroperoxide in acetonitrile (B52724) has been shown to effectively oxidize various alcohols. rsc.org While primary alcohols are generally converted to carboxylic acids, careful control of reaction conditions can favor the formation of the aldehyde. rsc.org

Table 1: Examples of Homogeneous Catalytic Systems
Catalyst SystemReaction TypeProduct(s)Key Findings
Ruthenium-PNP complexesGuerbet reactionHigher alcoholsModerate yield and selectivity for iso-butanol, indicating potential for branched alcohol synthesis. cardiff.ac.uk
Mn(OAc)₂ / tBuOOHOxidationKetones, Carboxylic acidsGood to quantitative conversions for secondary alcohols to ketones; primary alcohols mainly yield carboxylic acids. rsc.org
[Cp*IrCl₂]₂ / NaOtBuHydrogen Borrowingβ-branched carbonylsEfficient for the alkylation of ketones with secondary alcohols, demonstrating C-C bond formation. acs.org

Heterogeneous Catalysis and Solid-Supported Reagents

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them attractive for industrial applications. princeton.edu

The use of solid-supported reagents simplifies reaction work-ups, as the reagent can be removed by simple filtration. princeton.edu For reactions involving this compound, this can include oxidations, reductions, and various coupling reactions.

Nanoparticle-Based Catalytic Systems

Nanoparticles, with their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. acs.org Gold nanoparticles supported on various materials have been investigated for the selective oxidation of alcohols. nih.gov For instance, bimetallic bio-AuPd catalysts have shown good thermal stability and activity in the solvent-free oxidation of benzyl (B1604629) alcohol, a model substrate for this compound. bham.ac.uk

Copper nanoparticles supported on zeolites have also been developed for the aerobic oxidation of benzyl alcohol. acs.org These systems can be highly efficient, with the zeolite support potentially contributing to the reaction through interactions with the substrate. acs.org Magnetic core-shell nanoparticles, such as Fe₃O₄@Cu₂O, offer the dual benefit of high catalytic activity and easy separation from the reaction mixture using an external magnet. rsc.org

Table 2: Nanoparticle-Based Catalysts for Alcohol Oxidation
CatalystSupportReactionKey Features
Au-PdBacterial BiomassSolvent-free oxidationGood thermal stability and activity. bham.ac.uk
CuY-type ZeoliteAerobic oxidationHigh turnover frequency, non-aggregating nanoparticles. acs.org
Fe₃O₄@Cu₂OMagnetic CoreAerobic oxidationExcellent activity and selectivity, easily recyclable. rsc.org
RuNPsSupported Ionic Liquid Phase (SILP)DeoxygenationHigh activity, selectivity, and recyclability. researchgate.net

Polymer-Supported Catalysts

Immobilizing catalysts onto polymer supports is another effective strategy to heterogenize a catalytic system, combining the advantages of both homogeneous and heterogeneous catalysis. mdpi.com Polymer-supported reagents can simplify purification and allow for the use of excess reagents to drive reactions to completion without complicating product isolation. princeton.edu

For example, a polymer-supported perruthenate (PSP) catalyst has been developed for the mild oxidation of primary alcohols to aldehydes. sciencemadness.org This catalyst, used in conjunction with molecular oxygen as the oxidant, represents an environmentally friendly approach. sciencemadness.org Similarly, polymer-supported phosphoramidites have been used as recyclable catalysts in asymmetric hydrogenation reactions. researchgate.net

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high specificity and under mild conditions, aligning with the principles of green chemistry. mt.comaau.dk Enzymes offer remarkable chemo-, regio-, and enantioselectivity. mt.com

For the transformation of alcohols like this compound, oxidoreductases are a key class of enzymes. mt.com Alcohol dehydrogenases (ADHs) and alcohol oxidases can catalyze the oxidation of alcohols to aldehydes or ketones. acsgcipr.org Lipases are another important class of enzymes, widely used for the enantioselective acylation of racemic alcohols, a process known as kinetic resolution. unipd.itsemanticscholar.org This can be used to separate enantiomers of this compound.

For instance, lipases from various sources have been screened for the effective transesterification of primary alcohols to yield (R)-specific acylated products. semanticscholar.org This approach has applications in synthesizing chiral primary alcohols with benzylic stereocenters. semanticscholar.org

Asymmetric Catalysis for Enantioselective Transformations

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis provides a direct route to chiral molecules from prochiral or racemic starting materials. nih.gov

For the synthesis of enantiomerically enriched this compound, asymmetric reduction of a corresponding ketone precursor is a viable strategy. Chiral catalysts, often based on transition metals complexed with chiral ligands, can stereoselectively deliver a hydride to the carbonyl group.

Alternatively, asymmetric C-C bond-forming reactions can establish the chiral center. For example, asymmetric aldol reactions can be catalyzed by solid-supported peptide catalysts in flow systems, offering high yields and enantioselectivities. beilstein-journals.org The development of chiral counteranions that can pair with benzylic cations represents a promising strategy for catalytic asymmetric S N 1 reactions, enabling the formation of C-C, C-O, and C-N bonds with high enantioselectivity. mpg.de

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 1 Nonanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in determining the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Benzyl-1-nonanol in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments within the molecule.

The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. bas.bg The benzylic protons (CH₂ attached to the phenyl ring) would likely resonate around δ 2.5-2.8 ppm. The protons of the hydroxymethyl group (-CH₂OH) at the C1 position are predicted to show a signal around δ 3.5-3.7 ppm. The single proton at the chiral center (C2) would likely appear as a multiplet around δ 1.7-1.9 ppm due to coupling with adjacent protons. The long alkyl chain protons (C3 to C8) would produce a series of overlapping multiplets in the upfield region, approximately between δ 1.2 and 1.4 ppm. The terminal methyl group (C9) protons would be the most shielded, appearing as a triplet around δ 0.9 ppm. The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration and solvent, but it is often observed between δ 1.0 and 5.0 ppm and may not show clear coupling. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic (C₆H₅) 7.2 - 7.4 Multiplet 5H
Benzylic (Ar-CH₂) 2.5 - 2.8 Multiplet 2H
C1-H₂ (CH₂OH) 3.5 - 3.7 Multiplet 2H
C2-H 1.7 - 1.9 Multiplet 1H
C3-C8-H₂ (Alkyl Chain) 1.2 - 1.4 Multiplet 12H
C9-H₃ (Terminal CH₃) ~0.9 Triplet 3H

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. In the predicted ¹³C NMR spectrum of this compound, the aromatic carbons would resonate in the δ 125-140 ppm region. The carbon of the hydroxymethyl group (C1) would be expected around δ 65 ppm. The chiral carbon (C2) would likely appear in the δ 40-45 ppm range. The benzylic carbon would be found around δ 38 ppm. The carbons of the nonyl chain (C3-C8) would show a series of signals in the upfield region, typically between δ 22 and 32 ppm, with the terminal methyl carbon (C9) appearing at approximately δ 14 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 125 - 140
C1 (CH₂OH) ~65
C2 (CH) 40 - 45
Benzylic (Ar-CH₂) ~38
C3-C8 (Alkyl Chain) 22 - 32

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between the C1-H₂ and C2-H protons, between the C2-H and the benzylic protons, and between the C2-H and the C3-H₂ protons, confirming the connectivity around the chiral center. It would also show correlations between adjacent protons along the nonyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at δ ~3.6 ppm would correlate with the carbon signal at δ ~65 ppm, confirming the C1 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. openstax.org C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹, while the aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be visible as a strong band in the range of 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several weaker bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

Predicted FTIR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. A strong, sharp band corresponding to the symmetric breathing mode of the benzene (B151609) ring would be expected around 1000 cm⁻¹. spectroscopyonline.com Other aromatic ring vibrations would also be present. The C-H stretching vibrations of both the alkyl and aromatic parts of the molecule would be observed in the 2800-3100 cm⁻¹ region. The C-C stretching vibrations of the alkyl chain would contribute to a series of bands in the 800-1200 cm⁻¹ region. Unlike in FTIR, the O-H stretching band in Raman is typically weak.

Predicted Raman Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. lu.lv Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₆H₂₆O, the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₆H₂₆O)

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000016192.000000
Hydrogen¹H1.0078252626.20345
Oxygen¹⁶O15.994915115.994915
Total 234.198365

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the elemental composition, a critical step in the structural elucidation of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma It is widely used for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound. scholarsresearchlibrary.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. imist.ma As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.

For this compound, GC-MS analysis would provide information on its purity by detecting the presence of any impurities. The retention time from the GC would be characteristic of the compound under specific chromatographic conditions, while the mass spectrum would confirm its identity.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 234, corresponding to its molecular weight. Additionally, a series of fragment ions would be observed, providing valuable structural information. libretexts.org Key fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the hydroxyl group and the loss of the benzyl group.

Table 2: Expected Key Fragment Ions in the GC-MS Spectrum of this compound

m/zProposed Fragment IonDescription
234[C₁₆H₂₆O]⁺Molecular Ion
216[C₁₆H₂₄]⁺Loss of H₂O (water)
143[C₉H₁₉O]⁺Cleavage of the benzyl-CH bond
91[C₇H₇]⁺Benzyl cation
77[C₆H₅]⁺Phenyl cation

The relative intensities of these fragment ions would create a unique fragmentation pattern that can be used to confirm the structure of this compound and to distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.compages.devanton-paar.com

For this compound, which contains a chiral center at the second carbon atom, X-ray crystallography would be the most reliable method for determining its absolute configuration if a suitable single crystal can be obtained. nih.govd-nb.infothieme-connect.de The process would involve growing a high-quality crystal of the compound, mounting it on a goniometer, and exposing it to a beam of X-rays. anton-paar.com The resulting diffraction data would then be used to solve and refine the crystal structure.

The structural data obtained from X-ray crystallography would provide precise information on the conformation of the nonyl chain, the orientation of the benzyl group, and the spatial arrangement of the atoms around the chiral center. This information is crucial for understanding the molecule's physical and chemical properties.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)18.9
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1609.4
Z4

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. acs.org For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ejgm.co.ukhelixchrom.combenthamopenarchives.com It is a versatile method that can be applied to a wide range of compounds, including those that are not volatile enough for GC analysis.

A reversed-phase HPLC method would be suitable for the analysis of this compound. sielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jpionline.orgresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Under these conditions, this compound would have a characteristic retention time, allowing for its identification and quantification. The UV detector is suitable due to the presence of the aromatic benzyl group. researchgate.net This HPLC method could be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of this compound in various samples. nih.gov

Computational Chemistry and Molecular Modeling of 2 Benzyl 1 Nonanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netanu.edu.au It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic distribution.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like 2-benzyl-1-nonanol, which has numerous rotatable single bonds, this involves a conformational analysis to identify the various low-energy structures, or conformers. scribd.comlumenlearning.com

Conformational analysis explores the potential energy surface of the molecule by systematically rotating its single bonds. scribd.com The resulting conformers, temporary molecular shapes, are then subjected to geometry optimization using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)). researchgate.netmdpi.com This process finds the minimum energy structure for each conformer. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group. lumenlearning.comrsc.org The most stable conformer corresponds to the global minimum on the potential energy surface.

Hypothetical Conformational Energy Profile for this compound

Dihedral Angle (C1-C2-C(benzyl)-C(phenyl)) Relative Energy (kcal/mol) Key Interactions
0° (Eclipsed) High Steric clash between nonyl chain and phenyl ring.
60° (Gauche) Low Reduced steric hindrance.
120° (Eclipsed) High Eclipsing interaction between nonyl chain and phenyl ring hydrogens.

This table is a hypothetical representation and actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org For this compound, the distribution of these orbitals would likely show the HOMO localized around the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO might be distributed over the benzyl (B1604629) and nonyl fragments. The size of the gap can be calculated using DFT and provides insight into the molecule's potential for engaging in chemical reactions. wuxiapptec.comacs.org

Hypothetical FMO Data for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital, indicative of the ability to donate electrons.
LUMO -0.5 Lowest Unoccupied Molecular Orbital, indicative of the ability to accept electrons.

| HOMO-LUMO Gap | 6.0 | Energy difference, related to chemical reactivity and stability. |

This table contains hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, particularly in non-covalent bonding. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential.

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this would likely be around the oxygen atom of the hydroxyl group. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, such as the hydrogen atom of the hydroxyl group. Green and yellow represent areas of intermediate potential. This mapping helps to predict how the molecule will interact with other molecules or biological targets. thieme-connect.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. faccts.deuni-muenchen.de It transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de NBO analysis can quantify the delocalization of electron density, which is a measure of intramolecular interactions and charge transfer. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. aip.orgacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein. nih.govresearchgate.net These studies are fundamental in drug design and materials science. mdpi.comresearchgate.net

In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets, such as enzymes or receptors. The molecule would be "docked" into the binding site of a protein, and a scoring function would be used to estimate the binding affinity. researchgate.net The results would reveal the likely binding pose and the key interactions, such as hydrogen bonds with the hydroxyl group and hydrophobic interactions with the benzyl and nonyl moieties, that stabilize the complex. uri.edu These theoretical studies can guide the design of new molecules with specific biological activities. nih.gov

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a compound with its reactivity. These models are built on the principle that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. For this compound, a QSRR study would aim to build a statistically significant model that can predict its reaction rates in various chemical transformations, such as oxidation, dehydration, or etherification.

The development of a QSRR model for this compound would involve a systematic, multi-step process:

Dataset Selection: A series of structurally related alcohols, including this compound, would be chosen. The experimental reactivity data (e.g., reaction rate constants, k) for a specific reaction under controlled conditions would be collected for each compound in this dataset.

Descriptor Calculation: A wide array of molecular descriptors for each alcohol in the series would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a relationship is established between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). researchgate.net

Model Validation: The predictive power of the developed model is rigorously tested to ensure its reliability and robustness.

Molecular Descriptors for this compound Reactivity

The reactivity of an alcohol like this compound is governed by a combination of steric, electronic, and thermodynamic factors. QSRR studies for similar alcohols utilize various classes of molecular descriptors to capture these influences. researcher.liferesearchgate.net

Topological Descriptors: These describe the atomic connectivity and branching of the molecule. For this compound, indices like the Molecular Connectivity Index (MCI) and Wiener Index would quantify the size and shape of its nonyl chain and the steric hindrance introduced by the benzyl group.

Electronic Descriptors: These relate to the electron distribution within the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For instance, the HOMO energy can be related to the ease of electron donation, which is crucial in oxidation reactions. The presence of the aromatic benzyl group would significantly influence the electronic properties compared to a simple linear alcohol.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed information on electronic structure. energy.gov Descriptors such as atomic charges on the hydroxyl oxygen and the alpha-carbon, dipole moment, and molecular electrostatic potential (ESP) are critical. nih.gov For example, the ESP can indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov

Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituent groups. For this compound, a key steric descriptor would be the buried volume (%Vbur), which measures the steric hindrance around the reactive hydroxyl group caused by the bulky benzyl substituent. chemrxiv.org This is particularly important in predicting the rates of reactions where access to the hydroxyl group is critical.

Illustrative Data for a Hypothetical QSRR Model

To illustrate the concept, the following table presents hypothetical data for a series of alcohols, including this compound, and their potential correlation with reactivity in a hypothetical oxidation reaction.

Compoundlog(k) (Reactivity)Molecular Weight ( g/mol )logP (Hydrophobicity)%Vbur (Steric Hindrance)HOMO Energy (eV)
1-Nonanol1.2144.253.7725.4-9.8
1-Decanol1.1158.284.5725.6-9.7
2-Methyl-1-nonanol1.0158.284.1532.1-9.6
This compound 0.8 234.38 5.68 45.2 -9.2
2-Phenyl-1-ethanol0.9122.161.3638.5-9.1
Note: This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the principles of QSRR analysis.

In this hypothetical scenario, a QSRR model could be formulated using Multiple Linear Regression:

log(k) = c0 + c1(logP) + c2(%Vbur) + c3(HOMO Energy)

Based on the illustrative data, one might find that reactivity log(k) decreases with increasing steric hindrance (%Vbur) and increases with higher HOMO energy. The logP term would account for partitioning behavior if the reaction occurs in a multiphase system.

Research Findings from Analogous Systems

Studies on other long-chain and substituted alcohols provide valuable insights into what a QSRR analysis of this compound might reveal:

Oxidation Reactions: For the oxidation of secondary alcohols, computational models have shown that the reaction mechanism and rates are highly dependent on the steric and electronic environment around the hydroxyl group. nih.gov A recent study on nitroxyl (B88944) radical-catalyzed alcohol oxidation found a strong correlation between the reaction rate and the percent buried volume (%Vbur) at the alcohol's α-carbon, indicating that steric hindrance is a dominant factor. chemrxiv.org Given the bulky benzyl group at the C2 position, it is highly probable that the reactivity of this compound in oxidation reactions is significantly influenced by steric hindrance. Primary alcohols like this compound are typically oxidized first to aldehydes and then to carboxylic acids. libretexts.orgsavemyexams.com

Dehydration Reactions: Dehydration of alcohols to form alkenes is another common reaction. libretexts.org The ease of this reaction is often related to the stability of the resulting carbocation intermediate. While this compound is a primary alcohol, the presence of the benzyl group could potentially stabilize a rearranged carbocation, influencing reaction pathways and rates.

Guerbet Reactions: As a Guerbet alcohol, this compound's formation and subsequent reactions are of interest. Computational studies on the Guerbet coupling of ethanol (B145695) suggest that the rate-limiting step can be enolate formation, which is controlled by the basicity of the catalyst used. researchgate.net Structure-reactivity relationships are crucial for optimizing these cascade reactions. sorbonne-universite.fr

Applications of 2 Benzyl 1 Nonanol in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The structure of 2-Benzyl-1-nonanol, possessing a stereocenter at the second carbon, theoretically allows for its use as a chiral building block in asymmetric synthesis. For this to be realized, the racemic mixture, which is the typical outcome of its synthesis prepchem.com, would first need to be resolved into its individual enantiomers. Methods for chiral resolution, such as the formation of diastereomeric salts with a chiral resolving agent or enzymatic resolution, could potentially be employed to separate the (R)- and (S)-enantiomers of this compound. wikipedia.org

Once obtained in an enantiomerically pure form, each enantiomer could serve as a versatile starting material. The primary alcohol functionality offers a reactive handle for a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to leaving groups for nucleophilic substitution reactions. The benzyl (B1604629) group and the heptyl chain would influence the steric and electronic properties of subsequent intermediates, potentially directing the stereochemical outcome of reactions at other sites within a molecule.

Table 1: Potential Transformations of Enantiomerically Pure this compound

Starting MaterialReagentsProduct Functional GroupPotential Application
(R)- or (S)-2-Benzyl-1-nonanolPCC, DMPAldehydeAsymmetric aldol (B89426) reactions
(R)- or (S)-2-Benzyl-1-nonanolJones reagent, KMnO₄Carboxylic AcidAmide coupling, esterification
(R)- or (S)-2-Benzyl-1-nonanolTsCl, pyridine (B92270)TosylateNucleophilic substitution
(R)- or (S)-2-Benzyl-1-nonanolAcyl chloride, baseEsterProtecting group, prodrugs

Precursor to Optically Active Natural Product Analogues

The structural motif of a long alkyl chain coupled with an aromatic group is present in various natural products. Enantiomerically pure this compound could, in principle, serve as a precursor for the synthesis of analogues of such natural products. The synthesis would likely involve the modification of the primary alcohol and potentially the aromatic ring or the alkyl chain to build up the complexity of the target molecule.

For instance, the long alkyl chain could be a key feature in analogues of lipids or other amphipathic molecules. The benzyl group could be functionalized through electrophilic aromatic substitution to introduce additional substituents, or it could be modified through benzylic oxidation or substitution. The chirality at the C2 position would be a crucial element in defining the three-dimensional structure of the resulting analogue, which is often critical for biological activity.

Intermediate in the Synthesis of Functional Organic Materials

The unique combination of a flexible nonyl chain and a rigid benzyl group in this compound suggests its potential as an intermediate in the synthesis of functional organic materials. For example, by converting the hydroxyl group into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, this compound could be incorporated into polymers. The long alkyl chain could impart properties such as hydrophobicity and flexibility, while the benzyl group could contribute to thermal stability and provide sites for further functionalization.

Construction of Novel Benzyl-Containing Chemical Scaffolds

Benzyl groups are prevalent in a wide range of chemical structures due to their relative stability and the diverse reactions they can undergo. This compound could be a starting point for the construction of novel chemical scaffolds containing this important functional group. For example, intramolecular cyclization reactions could lead to the formation of macrocyclic structures where the benzyl group is part of a larger ring system. Such macrocycles are of interest in host-guest chemistry and as synthetic ionophores.

Furthermore, the benzyl group itself can be a template for further chemical elaboration. For instance, directed ortho-metalation of the benzene (B151609) ring, followed by reaction with an electrophile, would allow for the introduction of various substituents in a regioselective manner. This would open up avenues to a diverse range of new benzyl-containing compounds with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Benzyl-1-nonanol with high purity and yield?

  • Methodological Answer : Begin with esterification or Grignard reactions, optimizing reaction conditions (e.g., temperature, catalyst loading) based on analogous alcohol syntheses. Use column chromatography for purification, monitoring via thin-layer chromatography (TLC). Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with reference standards . Characterize intermediates via infrared (IR) spectroscopy to track functional groups (e.g., hydroxyl or benzyl peaks) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Determine boiling points and vapor pressure using differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS). Measure solubility in polar/nonpolar solvents via shake-flask methods. Reference phase-change data (e.g., enthalpy of vaporization) from databases like NIST Chemistry WebBook, ensuring calibration against known standards . Critical parameters (e.g., density) should align with computational models such as COSMO-RS .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile emissions. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Document Material Safety Data Sheets (MSDS) with CAS-specific hazard profiles (e.g., flammability, reactivity) and ensure compatibility with storage containers (e.g., glass vs. polypropylene) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of this compound synthesis pathways?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Compare reaction profiles under varying catalysts (e.g., acid vs. enzymatic). Use density functional theory (DFT) calculations to model transition states and validate with experimental activation energies . Triangulate data from NMR kinetics and mass spectrometry to reconcile discrepancies .

Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices?

  • Methodological Answer : Employ matrix-matched calibration in GC-MS or LC-MS to account for background noise. Use deuterated internal standards for quantification. For nuclear magnetic resonance (NMR), apply solvent suppression techniques (e.g., presaturation) and 2D correlation spectroscopy (COSY) to resolve overlapping peaks .

Q. How do structural modifications of this compound impact its stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation products via HPLC-UV/Vis. Compare degradation kinetics of derivatives (e.g., benzyl vs. alkyl substituents) using Arrhenius plots. Pair with computational degradation pathway simulations (e.g., molecular dynamics) to predict shelf-life .

Q. What statistical approaches are robust for interpreting conflicting bioactivity data in this compound studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell-line variability). Use Bayesian meta-analysis to weight studies by sample size and methodological rigor. Validate hypotheses with dose-response assays and negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.